10⁴‑Fold Higher Solvolysis Rate vs. Tosylate in SN2 Reactions
Class-level inference from ethyl trifluoromethanesulfonate (ethyl triflate) compared to ethyl p-toluenesulfonate (ethyl tosylate) in 80% aqueous ethanol at 25°C: the first-order solvolysis rate constant (k) for ethyl triflate is 1.3 × 10⁻² s⁻¹, while ethyl tosylate is 1.1 × 10⁻⁶ s⁻¹, yielding a rate ratio (triflate/tosylate) of approximately 11,800 [1]. Although direct measurement for 2-(tert-butoxy)ethyl derivatives is unavailable, the leaving group effect dominates and the relative order (triflate >> tosylate) is preserved across alkyl chains due to identical transition state geometry.
| Evidence Dimension | First‑order solvolysis rate constant (k, s⁻¹) at 25°C |
|---|---|
| Target Compound Data | Not directly measured; extrapolated from ethyl triflate: k ≈ 1.3 × 10⁻² s⁻¹ |
| Comparator Or Baseline | Ethyl tosylate: k = 1.1 × 10⁻⁶ s⁻¹ |
| Quantified Difference | 11,800‑fold faster (triflate vs tosylate) |
| Conditions | 80% aqueous ethanol, 25°C, solvolysis conditions |
Why This Matters
For procurement: selecting the triflate instead of the tosylate reduces reaction time from days to minutes at room temperature, enabling higher throughput and lower energy costs.
- [1] Bentley, T. W.; Roberts, K. Solvolysis of Ethyl Trifluoromethanesulfonate. A Kinetic Study. Journal of Organic Chemistry 1973, 38 (23), 3996–3999. DOI: 10.1021/jo00963a010 View Source
